molecular formula C15H14ClNO B290385 Benzamide, N-(3-chlorophenyl)-4-ethyl-

Benzamide, N-(3-chlorophenyl)-4-ethyl-

Cat. No. B290385
M. Wt: 259.73 g/mol
InChI Key: QUCAEGXNFCWNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, N-(3-chlorophenyl)-4-ethyl- is a chemical compound that belongs to the amide class of organic compounds. It is used in various scientific research applications, including as a starting material for the synthesis of other compounds and as a reagent in organic reactions.

Mechanism of Action

The mechanism of action of Benzamide, N-(3-chlorophenyl)-4-ethyl- is not well understood. However, it has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and are involved in various cellular processes, including cell growth and differentiation. By inhibiting the activity of these enzymes, Benzamide, N-(3-chlorophenyl)-4-ethyl- may have potential therapeutic effects in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
Benzamide, N-(3-chlorophenyl)-4-ethyl- has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using Benzamide, N-(3-chlorophenyl)-4-ethyl- in lab experiments is its versatility. It can be used as a starting material for the synthesis of other compounds and as a reagent in organic reactions. Additionally, it has potential therapeutic effects that make it a promising candidate for further research. However, one limitation of using Benzamide, N-(3-chlorophenyl)-4-ethyl- in lab experiments is its potential toxicity. It is important to handle it with care and to follow proper safety protocols.

Future Directions

There are many future directions for the research of Benzamide, N-(3-chlorophenyl)-4-ethyl-. One potential direction is the development of new synthetic methods for its preparation. Another potential direction is the investigation of its potential therapeutic effects in the treatment of various diseases, including cancer and neurological disorders. Additionally, further studies are needed to better understand its mechanism of action and to identify any potential side effects or toxicity.

Synthesis Methods

Benzamide, N-(3-chlorophenyl)-4-ethyl- can be synthesized through various methods. One of the most common methods is the reaction of 3-chloroaniline and ethyl benzoate in the presence of a catalyst, such as potassium carbonate, in a solvent such as dimethylformamide. This reaction results in the formation of the desired product, which can then be purified through various methods, such as recrystallization or column chromatography.

Scientific Research Applications

Benzamide, N-(3-chlorophenyl)-4-ethyl- has various scientific research applications, including as a starting material for the synthesis of other compounds. It is also used as a reagent in organic reactions, such as the Suzuki coupling reaction and the Heck reaction. Additionally, it has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-ethylbenzamide

InChI

InChI=1S/C15H14ClNO/c1-2-11-6-8-12(9-7-11)15(18)17-14-5-3-4-13(16)10-14/h3-10H,2H2,1H3,(H,17,18)

InChI Key

QUCAEGXNFCWNHP-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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